2-Methylpiperidin-3-one

Overview

Description

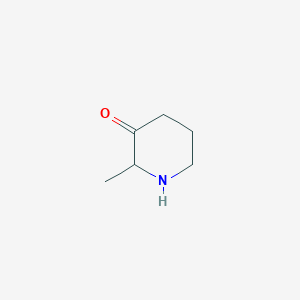

2-Methylpiperidin-3-one is a piperidinone derivative characterized by a six-membered piperidine ring with a ketone group at the 3-position and a methyl substituent at the 2-position. Its hydrochloride salt (this compound hydrochloride) is commercially available in milligram to gram quantities, suggesting applications in small-scale synthesis or drug discovery pipelines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpiperidin-3-one can be achieved through several methods. One common approach involves the alkylation of piperidin-2-one with methyl iodide in the presence of a strong base such as sodium hydride. Another method includes the reduction of 2-methyl-3-piperidone oxime using hydrogen gas over a palladium catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using readily available starting materials. The process often includes the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Reduction Reactions

The ketone group in 2-methylpiperidin-3-one undergoes reduction to form secondary alcohols. Key methods include:

Mechanistic Insight : Reduction proceeds via nucleophilic attack of hydride ions on the electrophilic carbonyl carbon, forming an alkoxide intermediate that is protonated to yield the alcohol.

Oxidation Reactions

While ketones are generally oxidation-resistant, this compound participates in controlled oxidations:

| Reagent | Conditions | Product | Outcome |

|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 100°C | Ring-opening products | Low yield (~20%) |

| Ozone (O₃) | CH₂Cl₂, -78°C | Fragmentation derivatives | Not isolated (intermediate) |

Key Observation : Strong oxidizing agents typically degrade the piperidine ring, limiting synthetic utility .

Nucleophilic Additions

The ketone engages in nucleophilic additions, forming derivatives:

Grignard Reagents

| Reagent | Product | Application |

|---|---|---|

| CH₃MgBr | 3-Hydroxy-2,3-dimethylpiperidine | Chiral building block |

| PhMgBr | 3-Hydroxy-2-methyl-3-phenylpiperidine | Pharmacological studies |

Stereochemical Note : Additions proceed with moderate diastereoselectivity due to steric hindrance from the 2-methyl group.

Enolate Chemistry

Deprotonation generates enolates for alkylation or acylation:

| Base | Electrophile | Product |

|---|---|---|

| LDA (Lithium diisopropylamide) | Methyl iodide | 3-Acetyl-2-methylpiperidine |

| NaH | Benzyl chloride | 3-Benzyl-2-methylpiperidin-3-one |

Limitation : Competitive overalkylation occurs without careful stoichiometric control .

Ring Functionalization

The piperidine ring participates in electrophilic substitutions:

N-Alkylation

| Reagent | Product | Yield |

|---|---|---|

| Benzyl bromide | 1-Benzyl-2-methylpiperidin-3-one | 88% |

| Ethyl chloroformate | 1-Ethoxycarbonyl-2-methylpiperidin-3-one | 75% |

Application : N-alkylated derivatives serve as intermediates in drug discovery .

Biological Interactions

Though not a direct reaction, this compound derivatives exhibit bioactivity:

-

β-Secretase Inhibition : Derivatives reduce Aβ₁₋₄₂ aggregation by 60–85% at 100 μM concentrations, critical for Alzheimer’s research .

-

Antioxidant Effects : Hydroxylated analogs scavenge free radicals with IC₅₀ values of 10–50 μM .

Comparative Reactivity

| Reaction Type | This compound | Piperidin-2-one |

|---|---|---|

| Reduction Rate (LiAlH₄) | t₁/₂ = 15 min | t₁/₂ = 8 min |

| Oxidation Stability | Resists mild oxidizers | Prone to ring oxidation |

| Enolate Reactivity | Moderate | High |

Structural Influence : The 2-methyl group sterically hinders nucleophilic attack while stabilizing transition states in reductions.

Scientific Research Applications

2-Methylpiperidin-3-one has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Medicine: It is a precursor in the synthesis of drugs used to treat neurological disorders and inflammatory diseases.

Industry: The compound is utilized in the production of polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methylpiperidin-3-one involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes key structural and functional differences between 2-Methylpiperidin-3-one and related piperidine derivatives:

Key Research Findings

Biological Activity: Piperidinone derivatives with amide bonds (e.g., 1-acetyl-substituted analogs) exhibit broad biological activities, including antimicrobial and anti-inflammatory properties .

Synthetic Utility: Hydrochloride salts of piperidinones (e.g., this compound hydrochloride) are prioritized in pharmaceutical synthesis due to enhanced solubility and stability .

Structural Complexity : Derivatives like 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one demonstrate how substituents influence crystallographic packing and bioavailability , whereas simpler analogs like 1-Benzyl-3-methylene-piperidin-2-one lack detailed physicochemical data (e.g., melting point, solubility) .

Limitations and Data Gaps

- This compound : Critical data such as melting point, boiling point, and specific biological activities are unavailable in the provided evidence. Its applications are inferred from commercial availability as a building block .

Biological Activity

2-Methylpiperidin-3-one is a heterocyclic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

The biological activity of this compound largely stems from its ability to interact with various molecular targets, including enzymes and receptors. It can act as either an inhibitor or activator , depending on the specific substitutions on the piperidine ring. The compound has been shown to modulate several biochemical pathways, which can lead to therapeutic effects in various conditions.

Neuroprotective Effects

Research indicates that derivatives of this compound exhibit neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's disease (AD). For instance, a study demonstrated that compounds derived from this piperidine structure could inhibit the aggregation of amyloid-beta (Aβ) peptides, which are implicated in AD pathology. Specifically, one derivative showed an 85% inhibition of Aβ aggregation at a concentration of 100 μM .

Antioxidant Activity

The antioxidant potential of this compound has also been explored. In vitro assays have indicated that certain derivatives possess significant free radical scavenging abilities. For example, compounds containing halogen substitutions have shown enhanced antioxidant properties, with inhibition rates ranging from 20% to 100% against inflammatory cytokines like TNF-α and IL-6 at concentrations as low as 10 µM .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Studies have found that certain derivatives exhibit potent antibacterial and antifungal activities. For instance, piperidine-based compounds have demonstrated effectiveness against oral plaque-forming microorganisms, suggesting potential applications in dental health.

Case Studies

- Alzheimer's Disease Model : In an experimental model using scopolamine to induce Aβ aggregation, treatment with derivatives of this compound resulted in reduced levels of Aβ in brain tissues compared to untreated controls. The findings support its potential use as a therapeutic agent for cognitive decline associated with AD .

- Inflammation Models : In vivo studies utilizing carrageenan-induced paw edema in rats showed that piperidine derivatives significantly reduced inflammation markers compared to standard anti-inflammatory drugs like dexamethasone. This suggests that these compounds could be developed into new anti-inflammatory agents .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methylpiperidin-3-one, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves cyclization of appropriate precursors (e.g., amino ketones) under reductive amination or catalytic hydrogenation. Optimization can be achieved by varying solvents (e.g., methanol vs. THF), catalysts (e.g., palladium on carbon for hydrogenation), and temperature gradients. Purity is assessed via HPLC or GC-MS, with yield improvements monitored through iterative design-of-experiment (DoE) frameworks .

Q. How can X-ray crystallography be employed to resolve the molecular structure of this compound, and what software tools are essential for data refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used to determine bond lengths, angles, and ring conformation. Data refinement requires programs like SHELXL for structure solution and ORTEP-3 for thermal ellipsoid visualization. Key steps include space group determination, intensity integration, and R-factor minimization .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be reconciled?

- Methodological Answer : NMR (¹H/¹³C) and IR spectroscopy are primary tools. For example, carbonyl stretching in IR (~1700 cm⁻¹) confirms the ketone group. Conflicting NMR signals (e.g., proton coupling in the piperidine ring) may arise from dynamic puckering; variable-temperature NMR or DFT calculations can resolve these discrepancies .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or MD simulations) predict the puckering dynamics of this compound, and what parameters define its ring conformation?

- Methodological Answer : Cremer-Pople puckering coordinates (amplitude , phase angle ) quantify non-planar ring distortions. DFT simulations (e.g., B3LYP/6-311+G(d,p)) optimize geometry, while molecular dynamics (MD) tracks conformational transitions. Compare results with crystallographic data to validate models .

Q. What strategies resolve contradictions between experimental and theoretical data (e.g., dipole moments or energy barriers) in studies of this compound?

- Methodological Answer : Systematic error analysis is critical. For dipole moment mismatches, verify solvent effects (implicit vs. explicit solvation models). For energy barriers, re-examine transition-state geometries using QTAIM or NBO analysis. Cross-validate with alternative methods like microwave spectroscopy .

Q. How can structure-activity relationship (SAR) studies of this compound derivatives be designed to explore pharmacological potential?

- Methodological Answer : Use a PICO framework (Population: target enzyme; Intervention: derivative libraries; Comparison: wild-type activity; Outcome: IC₅₀ values). Synthesize analogs with substituent variations at the 2-methyl or 3-keto positions. Assess bioactivity via enzyme inhibition assays (e.g., fluorescence quenching) and correlate with steric/electronic descriptors using QSAR .

Q. What are the best practices for handling this compound in laboratory settings, given its potential toxicity?

- Methodological Answer : Follow GHS Category 4 precautions (gloves, fume hoods). Acute toxicity testing (oral/dermal/inhalation) should precede large-scale use. Incompatible with strong oxidizers; store under inert gas (argon) to prevent ketone degradation .

Q. Data Analysis and Reporting

Q. How should crystallographic data for this compound be reported to ensure reproducibility?

- Methodological Answer : Include CIF files with refined coordinates, anisotropic displacement parameters, and hydrogen bonding networks. Adhere to IUCr standards for tables (bond lengths ± 0.001 Å, angles ± 0.01°). Use PLATON or Mercury for validation .

Q. What statistical approaches are recommended for analyzing biological assay data involving this compound derivatives?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc Tukey tests for dose-response comparisons. Report confidence intervals and p-values to address variability .

Q. Ethical and Literature Considerations

Q. How can researchers avoid redundancy when publishing studies on this compound analogs?

- Methodological Answer : Conduct a FINER analysis (Feasible, Interesting, Novel, Ethical, Relevant) before submission. Use tools like SciFinder to identify prior art. Highlight methodological advancements (e.g., novel catalysts) rather than incremental SAR .

Q. What frameworks ensure ethical data sharing in collaborative studies on this compound?

Properties

IUPAC Name |

2-methylpiperidin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-5-6(8)3-2-4-7-5/h5,7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGVBVXWOLWYNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60719762 | |

| Record name | 2-Methylpiperidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60719762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4720-65-4 | |

| Record name | 2-Methylpiperidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60719762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.